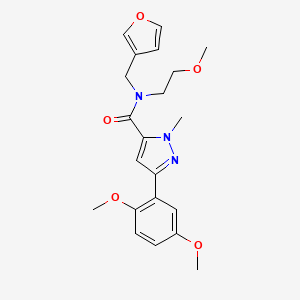

3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-23-19(21(25)24(8-10-26-2)13-15-7-9-29-14-15)12-18(22-23)17-11-16(27-3)5-6-20(17)28-4/h5-7,9,11-12,14H,8,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXCMYAEYZDZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CCOC)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a pyrazole core substituted with various functional groups, which may influence its biological activity. The molecular formula is , and its structural representation is as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the pyrazole ring.

- Introduction of the furan and methoxyethyl substituents.

- Final carboxamide formation through acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related study evaluated the cytotoxic effects of various pyrazole compounds against human carcinoma cell lines using the MTT assay. The results indicated promising IC50 values, suggesting that modifications in the structure can enhance anticancer activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Lung Carcinoma | 8.74 | |

| Compound B | Liver Carcinoma | 5.35 | |

| Cisplatin | Lung Carcinoma | 6.39 |

The mechanisms by which pyrazole derivatives exert their biological effects are still under investigation. Potential mechanisms include:

- Inhibition of cell proliferation : Pyrazoles may interfere with cell cycle progression.

- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Neuroprotective Effects

There is emerging evidence that pyrazole compounds may also exhibit neuroprotective properties. Research indicates that some derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Study on Anticancer Activity : A study focused on a series of pyrazole derivatives, including the compound , demonstrated significant cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analyses revealing key substitutions that enhance activity.

- Neuroprotective Study : Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress, showing that certain modifications led to increased cellular viability and reduced markers of oxidative damage.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Yield Comparison :

- Pyrazole carboxamides in achieved 62–71% yields , suggesting the target compound’s synthesis may align with this range.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Methoxy groups in the target compound may lower melting points compared to chloro/cyano analogs due to reduced crystallinity .

- The furan ring’s aromatic protons would appear at δ 6.5–7.5 in ^1H-NMR, distinct from fluorophenyl signals (δ 7.0–7.6) .

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of the carboxamide group) .

- Stepwise purification : Use column chromatography for intermediates and preparative HPLC for the final product to achieve >95% purity .

- Ultrasound-assisted methods : These reduce reaction times by 30–50% and improve yields compared to traditional heating .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ 3.2–3.8 ppm), pyrazole (δ 6.5–7.5 ppm), and furan protons (δ 7.1–7.9 ppm) to verify substituent positions .

- X-ray crystallography : Resolve bond lengths (e.g., C–N in pyrazole: ~1.34 Å) and dihedral angles to confirm stereoelectronic effects .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₃H₂₈N₃O₆) with <2 ppm error .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and compare to cisplatin controls .

- Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays to identify potential targets .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Replicate assays : Test the compound in parallel with published protocols to rule out methodological variability .

- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) approaches to cross-validate mechanisms .

- Dose-response profiling : Identify biphasic effects (e.g., hormesis) that may explain divergent results at different concentrations .

Advanced: What in silico strategies predict pharmacokinetic and toxicity profiles?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability assessment .

- ADMET prediction : Apply SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30%), blood-brain barrier permeability (BBB score <2), and hepatotoxicity (e.g., Ames test predictions) .

- QSAR modeling : Train models on pyrazole derivatives to correlate substituents (e.g., methoxy groups) with solubility (logS) and plasma protein binding .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog synthesis : Modify substituents systematically (e.g., replace 2,5-dimethoxyphenyl with halophenyl groups) to probe electronic effects .

- 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic fields and predict activity cliffs .

- Biological testing : Compare analogs in parallel assays (e.g., IC₅₀ in kinase inhibition) to identify critical pharmacophores .

Advanced: What strategies mitigate instability in aqueous or biological matrices?

Methodological Answer:

- pH stability studies : Use HPLC to monitor degradation at pH 1–10; optimize formulation buffers (e.g., phosphate buffer pH 7.4 for plasma stability) .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce pre-systemic metabolism .

Advanced: How can metabolic pathways be elucidated using isotopic labeling?

Methodological Answer:

- ¹⁴C/³H labeling : Synthesize radiolabeled compound at the pyrazole ring or methoxy groups for mass balance studies .

- LC-MS/MS metabolite profiling : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .

- Stable isotopes (e.g., ²H) : Use deuterium exchange at labile positions (e.g., benzylic hydrogens) to study kinetic isotope effects on metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.